REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8](=[S:11])[NH:9][NH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]=O>>[CH:1]1([NH:7][C:8](=[S:11])[NH:9][N:10]=[CH:18][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
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100 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(NN)=S
|
Name
|
|
Quantity
|
55 μL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(NN=CC1=NC=CC=C1)=S
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |